molecular formula C8H11ClN2O B1363537 2-Phenoxyacetamidine Hydrochloride CAS No. 67386-38-3

2-Phenoxyacetamidine Hydrochloride

Cat. No.: B1363537
CAS No.: 67386-38-3
M. Wt: 186.64 g/mol
InChI Key: ZLZLLGGMCNVVAS-UHFFFAOYSA-N
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Description

2-Phenoxyacetamidine Hydrochloride: is an organic compound with the molecular formula C8H11ClN2O . It is a white powder that is often used in various chemical and pharmaceutical applications. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of various organic compounds .

Scientific Research Applications

2-Phenoxyacetamidine Hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

Specific safety and hazard information for 2-Phenoxyacetamidine Hydrochloride is not available in the retrieved data. For detailed safety information, please refer to the relevant Safety Data Sheets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyacetamidine Hydrochloride can be synthesized from Phenoxyacetonitrile through a multi-step reaction process. The first step involves the reaction of Phenoxyacetonitrile with hydrochloric acid to form an intermediate product. This intermediate is then reacted with ammonia in ethanol to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyacetamidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Phenoxyacetamidine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Phenoxyacetic Acid
  • Phenoxyethylamine
  • Phenoxyacetamide

Comparison: 2-Phenoxyacetamidine Hydrochloride is unique due to its amidine functional group, which imparts distinct chemical properties compared to similar compounds like Phenoxyacetic Acid and Phenoxyethylamine. This functional group allows it to participate in specific reactions and interactions that are not possible with other related compounds. Additionally, its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-phenoxyethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZLLGGMCNVVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372589
Record name 2-Phenoxyacetamidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67386-38-3
Record name 67386-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenoxyacetamidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENOXYACETAMIDINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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